molecular formula C11H13NO B1675710 2-(Cyclopropylamino)-1-phenylethanone CAS No. 18381-60-7

2-(Cyclopropylamino)-1-phenylethanone

Cat. No. B1675710
CAS RN: 18381-60-7
M. Wt: 175.23 g/mol
InChI Key: BWYDQVGGIRXHDE-UHFFFAOYSA-N
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Description

LY 54761 is a bio-active chemical.

Scientific Research Applications

Biotechnological Production of 2-Phenylethanol

2-Phenylethanol (2-PE) is an aromatic alcohol with a rose-like fragrance, extensively applied in the cosmetic, perfume, and food industries. Traditionally produced via chemical synthesis, the biotechnological production of 2-PE through microbial transformation is gaining traction as an eco-friendly alternative. This process primarily involves the bioconversion of L-phenylalanine through the Ehrlich pathway. The biotechnological approach not only offers an environmentally benign method but also classifies the produced 2-PE as "natural," which is highly desirable in the market (Hua & Xu, 2011).

Enhancement of Aromatic Fragrance Molecule Production

Saccharomyces cerevisiae has been metabolically engineered for the production of 2-PE, highlighting the potential of genetic manipulation in enhancing the yield of valuable fragrance compounds. Through the deletion and overexpression of specific genes involved in the Ehrlich pathway, researchers have significantly increased the production titer of 2-PE. This advancement not only underscores the capabilities of yeast strains in aromatic compound production but also demonstrates the feasibility of optimizing microbial hosts for industrial-scale production of natural flavors and fragrances (Kim, Cho, & Hahn, 2014).

Advances in Phenylethanoid Glycosides Research

Phenylethanoid glycosides, characterized by a phenethyl alcohol moiety, have shown remarkable bioactivities across various studies. Their pharmacological relevance in neuroprotection, anti-inflammatory, antioxidant, and immunomodulatory effects, among others, positions these compounds as significant in medicinal chemistry. Research advancements in this area not only contribute to the understanding of these bioactive compounds but also pave the way for the development of new therapeutic agents (Xue & Yang, 2016).

Solid-State Fermentation for Aroma Compound Production

The production of 2-PE and 2-phenethyl acetate using solid-state fermentation (SSF) of agro-industrial wastes by Kluyveromyces marxianus is an innovative approach to valorize waste materials. This method not only reduces environmental pollution but also provides a sustainable pathway for generating high-value aroma compounds. The process exemplifies the potential of SSF in the biotechnological sector, offering an alternative to traditional submerged fermentation processes (Martinez et al., 2018).

properties

IUPAC Name

2-(cyclopropylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYDQVGGIRXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171485
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)-1-phenylethanone

CAS RN

18381-60-7
Record name LY 54761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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